molecular formula C28H32N4O4 B4974345 3,3'-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione]

3,3'-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione]

Cat. No.: B4974345
M. Wt: 488.6 g/mol
InChI Key: KQVQTKDJHRUHAP-UHFFFAOYSA-N
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Description

3,3’-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] is a complex organic compound that features a piperazine ring linked to two pyrrolidine-2,5-dione moieties, each substituted with a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] typically involves the reaction of piperazine with 1-(2-phenylethyl)pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Piperazine-1,4-diylbis[1-(2-phenylethyl)pyrrolidine-2,5-dione] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl groups contribute to its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

3-[4-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O4/c33-25-19-23(27(35)31(25)13-11-21-7-3-1-4-8-21)29-15-17-30(18-16-29)24-20-26(34)32(28(24)36)14-12-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVQTKDJHRUHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4CC(=O)N(C4=O)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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